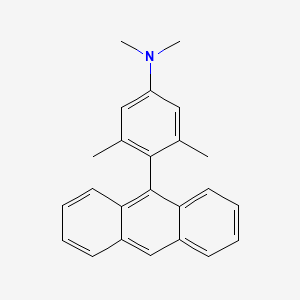
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline is an organic compound that features an anthracene moiety attached to an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline typically involves the coupling of anthracene derivatives with aniline derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of anthracene with a halogenated aniline derivative in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety can yield anthraquinone derivatives, while reduction of a nitro group can produce an amine.
科学的研究の応用
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline involves its interaction with specific molecular targets and pathways. For instance, in OLEDs, the compound acts as an emitter, where it undergoes electronic transitions that result in the emission of light. The efficiency of these transitions is influenced by the molecular structure and the presence of substituents that affect the electronic properties of the compound .
類似化合物との比較
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
4-(Anthracen-9-YL)-N,N,3,5-tetramethylaniline is unique due to the presence of both the anthracene moiety and the tetramethylaniline group. This combination imparts distinct electronic and photophysical properties, making it suitable for specific applications in materials science and electronics .
特性
CAS番号 |
65212-63-7 |
|---|---|
分子式 |
C24H23N |
分子量 |
325.4 g/mol |
IUPAC名 |
4-anthracen-9-yl-N,N,3,5-tetramethylaniline |
InChI |
InChI=1S/C24H23N/c1-16-13-20(25(3)4)14-17(2)23(16)24-21-11-7-5-9-18(21)15-19-10-6-8-12-22(19)24/h5-15H,1-4H3 |
InChIキー |
RDIGDYAQRZMUEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


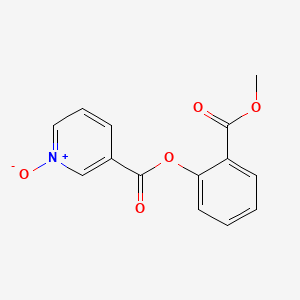
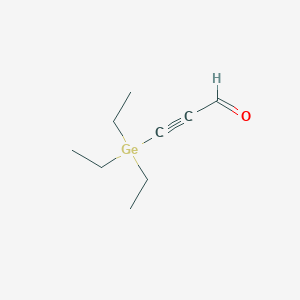


silane](/img/structure/B14494236.png)

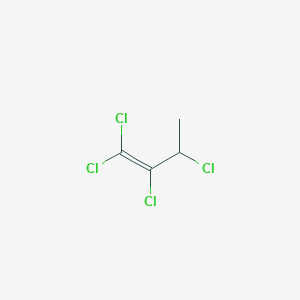
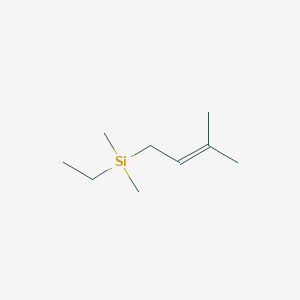
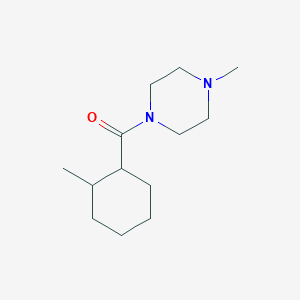
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
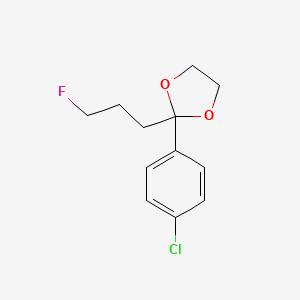

![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)

